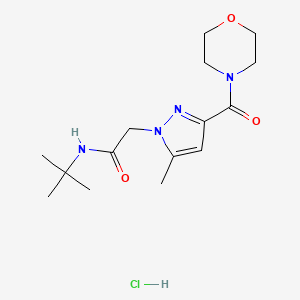

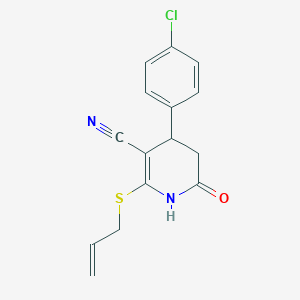

![molecular formula C22H22Cl2N4O2 B2760581 10-甲基-N-(4-甲基苄基)-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑啉-8-羧酰胺 CAS No. 1251680-12-2](/img/structure/B2760581.png)

10-甲基-N-(4-甲基苄基)-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑啉-8-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

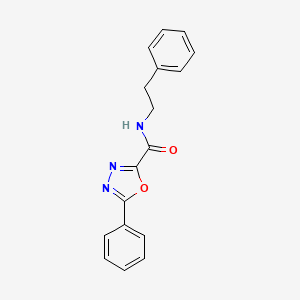

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . They are privileged seven-membered heterocyclic structures in medicinal chemistry due to bearing a wide spectrum of biological and pharmacological properties .

Synthesis Analysis

An efficient and convenient approach has been developed for the synthesis of naphtho[1,2-f][1,4]oxazepine structures based on the consecutive Betti/Bargellini multicomponent reactions . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, naphtho[1,2-f][1,4]oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives is complex and involves multiple rings and functional groups . The core structure is a seven-membered heterocyclic ring flanked by two benzene rings .Chemical Reactions Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves several chemical reactions, including the Betti and Bargellini multicomponent reactions . These reactions involve the combination of multiple reactants in a one-pot manner to produce a product that comprises most atoms of the precursors .科学研究应用

代谢途径和酶促水解

卡马西平(一种与所讨论化合物密切相关的化合物)的代谢涉及酶促水解过程,该过程可能与理解类似化合物的代谢命运有关。卡马西平 10,11-氧化物(一种关键中间体)的酶促水解立体过程揭示了人类中此类化合物代谢的见解。这一过程展示了微粒体环氧化物水合酶的对映选择性,并可能为预测相关结构的行为提供基础 (Bellucci 等人,1987)。

合成途径和化学转化

对苯并二氮杂卓类和相关杂环的研究突出了可用于合成指定化合物的合成策略。例如,苯并[6,7]-1,4-二氮杂卓[5,4-b]噁唑衍生物的反应和重排为创建复杂杂环提供了机理基础,有可能指导合成“10-甲基-N-(4-甲基苄基)-11-氧代-10,11-二氢二苯并[b,f][1,4]噁杂卓-8-甲酰胺”并探索其应用 (Terada 等人,1973)。

在药物开发和药理学中的应用

二苯并[b,f][1,4]噁杂卓及其衍生物的结构特征,包括潜在的药用特性,已在各种研究中得到探讨。例如,苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物的合成和药理学评估(另一个结构相关的家族)已证明对某些癌细胞系具有有效的细胞毒活性。这表明探索“10-甲基-N-(4-甲基苄基)-11-氧代-10,11-二氢二苯并[b,f][1,4]噁杂卓-8-甲酰胺”的生物活性可能会产生新的治疗剂 (Deady 等人,2005)。

新型合成方法

用于构建二苯并[b,f][1,4]噁杂卓和相关化合物的新的合成方法的开发一直是近期研究的重点。例如,一种针对未探索的二苯并[b,f][1,4]噻卓甲酰胺的顺序合成策略,涉及铜催化的 C-S 环化,然后是 Ugi 型 3CC 级联反应,说明了合成复杂分子的创新方法的潜力,包括“10-甲基-N-(4-甲基苄基)-11-氧代-10,11-二氢二苯并[b,f][1,4]噁杂卓-8-甲酰胺” (Saha 等人,2015)。

作用机制

While the specific mechanism of action for “10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide” is not known, dibenzo[b,f][1,4]oxazepine derivatives are known to have a wide range of biological and pharmacological properties . They are often used in medicinal chemistry due to their wide spectrum of biological and pharmacological properties .

未来方向

属性

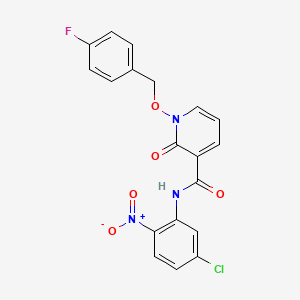

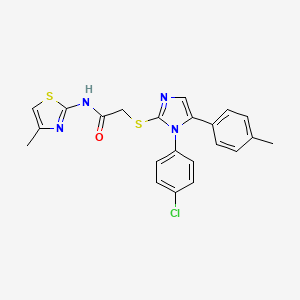

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N4O2/c1-14-5-4-8-18(24)20(14)25-19(29)13-28-11-9-15(10-12-28)22-26-21(27-30-22)16-6-2-3-7-17(16)23/h2-8,15H,9-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRWNRNLUWCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)